1-(氨基甲基)环戊烷甲酸乙酯

描述

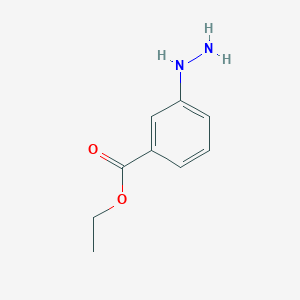

Ethyl 1-(aminomethyl)cyclopentanecarboxylate is a chemical compound with the molecular formula C9H17NO2 . It is also known by its IUPAC name, ethyl 1-(aminomethyl)cyclopentane-1-carboxylate .

Molecular Structure Analysis

The InChI code for Ethyl 1-(aminomethyl)cyclopentanecarboxylate is 1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 . This code represents the molecular structure of the compound. The compound consists of an ethyl group (C2H5), an aminomethyl group (NH2CH2), and a cyclopentanecarboxylate group (C5H9CO2).Physical And Chemical Properties Analysis

Ethyl 1-(aminomethyl)cyclopentanecarboxylate has a molecular weight of 171.24 . It is a liquid at room temperature . The compound should be stored at 4°C and protected from light .科学研究应用

合成和化学转化

立体异构化合物的合成:2-异硫氰酸酯-1-环戊烷甲酸乙酯由脂环族 2-氨基-1-羧酸乙酯制备,得到可用于进一步化学转化的化合物。该研究突出了此类化合物在合成具有潜在生物活性分子应用的立体异构体方面的多功能性 (帕尔科等人,2000).

功能化稳定磷叶立德的制备:证明了 2-氧代-1-环戊烷甲酸乙酯在三苯膦存在下与二烷基乙炔二羧酸盐反应,生成稳定的磷叶立德。这些叶立德是环丁烯衍生物的前体,表明它们在合成有机化学中的重要性 (阿什加里等人,2008).

聚合物化学和酶催化

- 使用酶催化进行低聚:使用辣根过氧化物酶作为催化剂,对 1-[(4-羟基苯基)氨基羰基)]-2-乙烯基环丙烷羧酸乙酯进行低聚。在环糊精存在下进行的低聚反应展示了该化合物在聚合物化学和交联聚合物的合成中的用途 (庞等人,2003).

高级合成技术

- S1P1 受体激动剂的合成:详细介绍了 1-氨基-3-(4-溴苯基)环戊烷甲酸甲酯立体异构体的可扩展合成和分离,展示了该化合物在 S1P1 受体激动剂合成中的相关性。这强调了其在药物化学研究中的潜力 (华莱士等人,2009).

酶活性和代谢物分析

- 乙烯生物合成:开发了一个全面的方案,用于分析与乙烯生物合成相关的代谢物和酶活性。1-(氨基甲基)环戊烷甲酸乙酯衍生物在乙烯(一种重要的植物激素)的合成和研究中发挥作用,证明了该化合物在植物生物学研究中的重要性 (布伦斯等人,2011).

安全和危害

The compound is classified as dangerous, with the signal word "Danger" . It has the hazard statement H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These statements provide guidance on how to handle the compound safely.

属性

IUPAC Name |

ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-2-12-8(11)9(7-10)5-3-4-6-9/h2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUKXMNTGXTIAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618701 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(aminomethyl)cyclopentanecarboxylate | |

CAS RN |

99065-34-6 | |

| Record name | Ethyl 1-(aminomethyl)cyclopentane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)